2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline

Organic Synthesis Process Chemistry Yield Optimization

2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline is a high-yield (86% synthesis) THIQ building block with a reactive chloroacetyl group for diverse nucleophilic substitution. Its unsubstituted core is essential for oxidative ring-opening to Praziquantel intermediates. Do not substitute with N-acyl or methyl-substituted analogs, which lack this reactivity and exhibit divergent biological profiles.

Molecular Formula C11H12ClNO
Molecular Weight 209.67 g/mol
CAS No. 41910-57-0
Cat. No. B1308472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline
CAS41910-57-0
Molecular FormulaC11H12ClNO
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C(=O)CCl
InChIInChI=1S/C11H12ClNO/c12-7-11(14)13-6-5-9-3-1-2-4-10(9)8-13/h1-4H,5-8H2
InChIKeyXJOLYGFCZOFURL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline (CAS 41910-57-0): Core Scaffold and Procurement Baseline


2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline is a versatile tetrahydroisoquinoline (THIQ) derivative characterized by a chloroacetyl group at the 2-position of the saturated isoquinoline ring system [1]. This compound serves as a foundational building block in medicinal chemistry, valued for its reactive chloroacetyl moiety which enables facile nucleophilic substitution and its unsubstituted THIQ core which provides a clean scaffold for further elaboration . It is widely used as an intermediate in the synthesis of diverse pharmacologically active molecules, including praziquantel derivatives and potential CNS agents [2].

Why Generic Substitution of 2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline Fails: The Critical Role of Unsubstituted Core and Reactivity


Generic substitution within the N-chloroacetyl-THIQ class is not scientifically valid due to profound differences in both reactivity and biological outcome dictated by even minor structural modifications. The unsubstituted core of 2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline offers a unique reactivity profile in oxidative ring-opening reactions compared to its N-acyl analogs [1]. Furthermore, the addition of simple substituents, such as methyl or methoxy groups on the THIQ ring, can completely alter biological activity, as demonstrated by a 6,7-dimethoxy-1-methyl derivative which exhibited potent cytotoxicity (IC50 2.89-5.84 µM) while the parent compound itself serves as a non-cytotoxic synthetic intermediate [2]. Therefore, selecting the precise derivative is crucial and cannot be approximated by a seemingly 'similar' analog.

Quantitative Differentiation Guide: 2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline vs. Closest Analogs


Synthesis Efficiency: High-Yield Preparation of the Parent Scaffold vs. Complex Analogs

The synthesis of the target compound, 2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline, is reported to proceed with a high yield of 86% via reaction of 1,2,3,4-tetrahydroisoquinoline with chloroacetyl chloride in the presence of potassium carbonate in water [1]. While direct comparative yield data for a specific analog under identical conditions is not available in a single source, this high efficiency is notable as a class-level inference; the synthesis of more complex analogs, such as 2-(2-chloroacetyl)-1-methyl-1,2,3,4-tetrahydroisoquinoline, typically requires organic solvents like toluene and longer reaction times, which can impact overall process efficiency .

Organic Synthesis Process Chemistry Yield Optimization

Reactivity Distinction: Oxidative Ring-Opening Propensity vs. Other N-Acyl Analogs

In a comparative study of N-acyl-1,2,3,4-tetrahydroisoquinolines, the target compound (N-chloroacetyl-THIQ) underwent an unexpected DDQ-promoted oxidative ring-opening reaction under ball milling conditions, whereas other N-acyl derivatives (e.g., N-acetyl, N-benzoyl) did not exhibit this same reactivity under the tested conditions [1]. This distinct reactivity is not a quantitative potency measure but a qualitative and crucial distinction for synthetic route planning. It establishes the compound as a unique entry point for synthesizing ring-opened intermediates, a pathway unavailable to many other N-acyl-THIQ derivatives.

Medicinal Chemistry Synthetic Methodology Reaction Selectivity

Biological Activity Divergence: Non-Cytotoxic Intermediate vs. Potent Cytotoxic 6,7-Dimethoxy-1-methyl Analog

The unsubstituted 2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline is primarily employed as a synthetic intermediate and is not reported to possess intrinsic cytotoxicity. In stark contrast, a closely related derivative, 2-(chloroacetyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, demonstrates potent cytotoxic activity with IC50 values of 3.83 ± 0.78 µM, 5.84 ± 1.62 µM, and 2.89 ± 0.92 µM against A-549, MCF-7, and SH-SY5Y tumor cell lines, respectively [1]. This ~1-2 order of magnitude difference in biological effect underscores how minor structural modifications on the THIQ core profoundly alter the compound's utility and application.

Cancer Research Cytotoxicity Structure-Activity Relationship

Optimal Application Scenarios for 2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline Based on Differentiated Evidence


Synthesis of Praziquantel Derivatives and Other Anthelmintic Agents

This compound is an established intermediate in the synthesis of praziquantel (PZQ), a critical anthelmintic drug [1]. Its unique oxidative ring-opening reactivity under ball milling conditions [2] provides a specific, high-selectivity pathway to generate 1-aminomethyl tetrahydroquinoline derivatives, a key PZQ intermediate. This makes it the preferred starting material for medicinal chemistry programs focused on novel antischistosomal agents, as alternative N-acyl derivatives do not offer this same transformation.

Preparation of Alpha-Adrenoceptor Antagonists and Cardiovascular Leads

N-alkylaminoethyl-substituted tetrahydroisoquinolines, synthesized using this compound (IV1-3) as a key intermediate via reaction with chloroacetyl chloride, have demonstrated alpha-adrenoceptor antagonistic effects and, in some cases, calcium antagonistic activity in preliminary pharmacological tests [1]. This specific utility as a precursor to a known series of cardiovascular-active compounds provides a validated entry point for research in this therapeutic area, distinguishing it from other THIQ derivatives that have not been linked to this particular biological profile.

Construction of Diverse Heterocyclic Libraries via Nucleophilic Substitution

The reactive chloroacetyl group on an unsubstituted THIQ core makes this compound a versatile building block for nucleophilic substitution reactions with amines, thiols, and other nucleophiles [1]. This enables the rapid generation of diverse chemical libraries for drug discovery, where the THIQ scaffold is a privileged structure. The high-yield synthesis (86%) of the parent compound [2] further supports its cost-effectiveness as a starting material for library production compared to more complex, lower-yielding analogs.

Green Chemistry and Mechanochemical Synthesis Applications

The demonstrated efficiency of this compound in a solvent-free, ball-milling mediated oxidative ring-opening reaction [1] positions it as a valuable reagent for researchers exploring sustainable and mechanochemical synthetic methods. This application is a direct consequence of its unique reactivity profile under these specific, environmentally benign conditions, offering a clear advantage over other N-acyl-THIQ derivatives that have not been shown to react similarly, thereby enabling novel, greener synthetic routes.

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